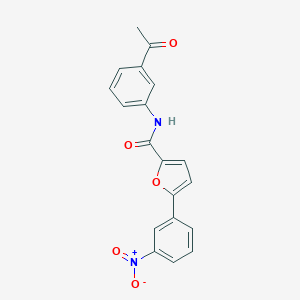
N-(3-acetylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac1-IN-1 is a Rac1 inhibitor.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
N-(4-bromophenyl)furan-2-carboxamide analogues, related to N-(3-acetylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide, demonstrated potent in vitro antimicrobial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds were synthesized through Suzuki-Miyaura Cross-Coupling and were effective particularly against NDM-positive bacteria A. baumannii, showing more efficacy than various commercially available drugs (Siddiqa et al., 2022).
Additionally, derivatives of furan-carboxamide, akin to this compound, have been synthesized and investigated for their antimicrobial and antioxidant activities (Devi et al., 2010).
Influenza A Virus Inhibition
Furan-carboxamide derivatives, similar to this compound, have been identified as novel inhibitors of the lethal H5N1 influenza A virus. A specific derivative showed significant activity against the H5N1 virus, indicating the potential of these compounds in antiviral therapies (Yongshi et al., 2017).
Antibacterial Activities
Various furan derivatives, related to this compound, have shown promising antibacterial activities. Studies have demonstrated their effectiveness against a range of bacteria, indicating their potential as antibacterial agents (Hassan et al., 2020).
Radio-sensitizing and Cytotoxic Properties
Certain furan-carboxamide derivatives, closely related to the specified compound, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins in cancer therapy. These compounds have shown the ability to sensitize hypoxic mammalian cells to radiation, offering a potential avenue for cancer treatment (Threadgill et al., 1991).
Properties
Molecular Formula |
C19H14N2O5 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H14N2O5/c1-12(22)13-4-2-6-15(10-13)20-19(23)18-9-8-17(26-18)14-5-3-7-16(11-14)21(24)25/h2-11H,1H3,(H,20,23) |
InChI Key |
PFAMZFLIZLKOEB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rac1IN1; Rac1IN-1; Rac1-IN1; Rac1-IN-1; Rac1 IN 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol](/img/structure/B541621.png)
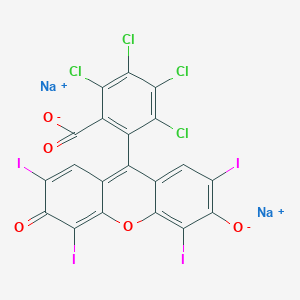
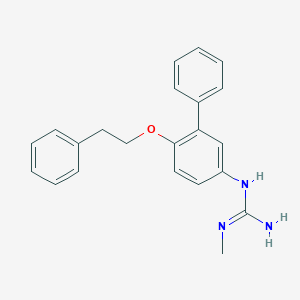
![N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)
![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)
![2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B542586.png)
![5H-Benzocyclohepten-5-ol, 7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-, hydrochloride, (5R,7R)-rel-(9CI)](/img/structure/B542633.png)
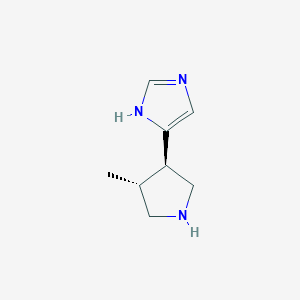
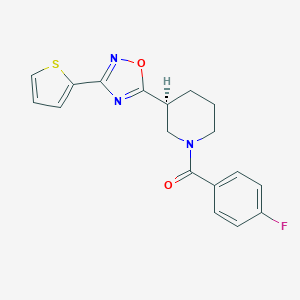
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)
![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)

![[4-Amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-nitrobenzoate](/img/structure/B543435.png)
![2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol](/img/structure/B543459.png)
